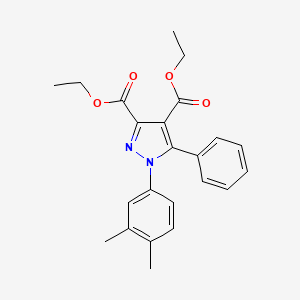
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Pyrazole-3,4-dicarboxylic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-pyrazole-3,4-dicarboxylic acid, 1-(3,4-dimethylphenyl)-5-phenyl-, diethyl ester , exhibits potential therapeutic applications owing to its structural properties and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is C27H24N2O5. Its structure features a pyrazole ring with two carboxylic acid groups and two phenyl substituents, contributing to its biological activity. The presence of the diethyl ester group enhances its lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that pyrazole derivatives possess a variety of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to the one in focus have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Pyrazole derivatives have been investigated for their antitumor effects. Research indicates that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Some studies report that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound's structure allows it to interact effectively with COX-2, leading to reduced inflammation .
- Anticonvulsant Effects : Historical data suggests that related pyrazole compounds have anticonvulsant properties, making them potential candidates for treating epilepsy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study published in 2018 evaluated a series of pyrazole derivatives for their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria .
- Antitumor Research : In a study examining the effects of various pyrazole derivatives on cancer cell lines, it was found that certain compounds could significantly inhibit cell growth and induce apoptosis in HeLa and MCF-7 cells. This suggests potential applications in cancer therapy .
- Anti-inflammatory Activity : A review of recent developments in pyrazole synthesis noted that several derivatives showed promising anti-inflammatory effects comparable to standard drugs like diclofenac. The IC50 values indicated significant potency in inhibiting inflammatory responses .
Data Table: Biological Activities of Pyrazole Derivatives
Properties
CAS No. |
96722-95-1 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 1-(3,4-dimethylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
InChI Key |
KEFMXQBWCHXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















